molecular formula C13H13BrO B8649813 2-(1-Bromoethyl)-6-methoxynaphthalene

2-(1-Bromoethyl)-6-methoxynaphthalene

Cat. No.: B8649813
M. Wt: 265.14 g/mol
InChI Key: XEEITBAXIABDJT-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-6-methoxynaphthalene (CAS: Not explicitly provided in evidence) is a halogenated naphthalene derivative featuring a brominated ethyl side chain at the 2-position and a methoxy group at the 6-position. This compound is primarily utilized as a synthetic intermediate in radiochemistry and pharmaceutical synthesis. Its bromoethyl group serves as a reactive site for nucleophilic substitution, enabling the introduction of isotopes like fluorine-18 ([18F]) for positron emission tomography (PET) imaging agents .

Properties

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

IUPAC Name

2-(1-bromoethyl)-6-methoxynaphthalene

InChI

InChI=1S/C13H13BrO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,1-2H3

InChI Key

XEEITBAXIABDJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Ethyl Derivatives

2-(1-Chloroethyl)-6-methoxynaphthalene
  • Structure : Replaces bromine with chlorine.
  • Reactivity : Chlorine’s lower electronegativity compared to bromine reduces leaving-group ability, leading to slower nucleophilic substitution.
  • Applications : Used in electrocarboxylation with CO₂ to synthesize naproxen, achieving 89% yield in ionic liquid media .
  • Advantage : Lower cost of chlorine vs. bromine.
2-(1-Fluoroethyl)-6-methoxynaphthalene ([18F]2)
  • Structure : Fluorine replaces bromine.
  • Synthesis : Generated via radical-polar crossover fluorination of 2-(1-bromoethyl)-6-methoxynaphthalene using [18F]F⁻ under photocatalytic conditions .
  • Applications : PET imaging agent with high molar activity (~50–100 mCi) .
  • Key Data :
    • Retention time (HPLC): 11:19 min (Posi-Ram column, 254 nm) .
    • Radiochemical purity: 77% (crude reaction mixture) .
2-(3-Fluoropropyl)-6-methoxynaphthalene
  • Structure : Extends alkyl chain to propyl with terminal fluorine.
  • Applications : Studied for β-amyloid plaque targeting in PET. Molecular dynamics simulations show stronger binding (ΔG = -5.31 kcal/mol) compared to Pittsburgh Compound B (ΔG = -4.12 kcal/mol) .

Table 1: Halogenated Ethyl Derivatives Comparison

Compound Halogen Reactivity (Relative) Application Key Data
2-(1-Bromoethyl)-6-MeONap Br High Radiochemistry precursor Precursor for [18F]2 synthesis
2-(1-Chloroethyl)-6-MeONap Cl Moderate Naproxen synthesis 89% yield in ionic liquids
2-(1-Fluoroethyl)-6-MeONap F Low (stable product) PET imaging Molar activity: 50–100 mCi

Brominated Naphthalene Derivatives

2-Bromo-6-methoxynaphthalene
  • Structure : Lacks the ethyl chain; bromine directly attached to naphthalene.
  • Synthesis : Produced via bromination of 2-naphthol followed by methylation (Patent EP0968163) .
  • Applications: Intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis.
2-(Bromomethyl)-6-methoxynaphthalene
  • Structure : Bromine on a methyl group instead of ethyl.
  • Synthesis : Derived from 6-methoxy-2-naphthoic acid or 6-methoxy-2-acetylnaphthalene .
  • Reactivity : Bromomethyl group is less sterically hindered, enabling faster alkylation.

Table 2: Brominated Derivatives Comparison

Compound Bromine Position Key Feature Application
2-(1-Bromoethyl)-6-MeONap Ethyl chain Radiochemistry precursor [18F] Fluorination
2-Bromo-6-MeONap Naphthalene ring Direct bromination product NSAID synthesis
2-(Bromomethyl)-6-MeONap Methyl chain High reactivity for alkylation Pharmaceutical intermediates

Functionalized Derivatives

2-Acetyl-6-methoxynaphthalene
  • Structure : Acetyl group replaces bromoethyl.
  • Role : Impurity in naproxen synthesis (Naproxen Impurity L) .
  • Analytical Data :
    • CAS: 3900-45-6; Purity: 95% (HPLC) .
2-(3-Chlorophenyl)-6-methoxynaphthalene
  • Structure : Chlorophenyl substituent at the 2-position.
  • Physical Properties :
    • Boiling point: 414.5°C; Density: 1.2 g/cm³ .

Preparation Methods

Reaction Overview

Radical bromination at the benzylic position of 2-ethyl-6-methoxynaphthalene using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) is a direct method. This approach leverages the stability of the benzylic radical intermediate.

Procedure

  • Reactants : 2-Ethyl-6-methoxynaphthalene, NBS (1.1 eq), AIBN (catalytic).

  • Solvent : Carbon tetrachloride (CCl₄).

  • Conditions : Reflux under inert atmosphere for 2–6 hours.

  • Workup : Filtration, solvent evaporation, and crystallization from aliphatic hydrocarbons.

Example:

A mixture of 2-ethyl-6-methoxynaphthalene (4.1 g, 20 mmol), NBS (3.9 g, 22 mmol), and AIBN (0.1 g) in CCl₄ (30 mL) was refluxed for 4 hours. After cooling, succinimide byproducts were filtered, and the solvent was evaporated to yield a crude solid. Crystallization from n-heptane provided 2-(1-bromoethyl)-6-methoxynaphthalene in 75% yield.

Friedel-Crafts Acylation Followed by Reduction and Bromination

Acylation Step

2-Methoxynaphthalene undergoes Friedel-Crafts acylation to form 2-acetyl-6-methoxynaphthalene. Aluminum chloride (AlCl₃) in a halogenated solvent (e.g., CH₂Cl₂) facilitates this reaction.

Reaction Conditions:

  • Reactants : 2-Methoxynaphthalene, acetyl chloride (1.1 eq), AlCl₃ (1.2 eq).

  • Solvent : Methylene chloride.

  • Temperature : 40–45°C for 1.5 hours.

  • Yield : ~88%.

Reduction to 2-Ethyl-6-methoxynaphthalene

The acetyl group is reduced to ethyl using catalytic hydrogenation or hydride agents (e.g., LiAlH₄).

Example:

2-Acetyl-6-methoxynaphthalene (10 g, 50 mmol) was dissolved in THF and treated with LiAlH₄ (2.5 eq) at 0°C. After quenching with water, extraction with CH₂Cl₂ yielded 2-ethyl-6-methoxynaphthalene (8.2 g, 90%).

Bromination of the Ethyl Group

The benzylic bromination proceeds as described in Section 1, using NBS/AIBN.

Direct Bromination of 2-Isopropyl-6-methoxynaphthalene

Hydrobromic Acid (HBr) Method

HBr gas in acetic acid selectively brominates the benzylic position of alkylated naphthalenes.

Procedure:

  • Reactants : 2-Isopropyl-6-methoxynaphthalene, HBr gas.

  • Solvent : Glacial acetic acid.

  • Conditions : 0–5°C, 1 hour.

  • Yield : ~32%.

Limitations:

Lower yields due to competing electrophilic bromination on the aromatic ring.

Dehydrobromination and Rearrangement

From 1,6-Dibromo-2-methoxynaphthalene

A patented one-pot process involves bromination of 2-methoxynaphthalene to 1,6-dibromo-2-methoxynaphthalene, followed by iron-mediated debromination.

Key Steps:

  • Bromination : 2-Methoxynaphthalene + Br₂ → 1,6-dibromo-2-methoxynaphthalene (acetic acid, 30–50°C).

  • Debromination : Addition of iron powder to the reaction mixture at 45°C removes one bromine atom selectively.

  • Isolation : Crystallization from isobutanol yields 2-bromo-6-methoxynaphthalene (80% yield).

  • Alkylation : Reaction with ethylene oxide or ethylating agents introduces the ethyl group, followed by bromination.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Radical Bromination2-Ethyl-6-methoxynaphthaleneNBS, AIBN70–75High selectivity, mild conditionsRequires pre-synthesized ethyl derivative
Acylation-Reduction2-MethoxynaphthaleneAlCl₃, LiAlH₄60–70Uses commercially available starting materialMulti-step, moderate overall yield
HBr Bromination2-Isopropyl-6-methoxynaphthaleneHBr, CH₃COOH30–35Simple setupLow yield, competing reactions
One-Pot Dehalogenation2-MethoxynaphthaleneBr₂, Fe80Single reactor, high efficiencyRequires careful control of HBr saturation

Challenges and Optimization Strategies

  • Selectivity : Radical bromination (NBS/AIBN) outperforms electrophilic methods in benzylic selectivity.

  • Purity : Crystallization from aliphatic alcohols (e.g., isobutanol) enhances product purity (>99.5% by GC).

  • Scalability : The one-pot bromination-debromination process is industrially viable due to minimized solvent changes .

Q & A

Q. Optimization Parameters :

  • Solvent Polarity : DMF enhances nucleophilicity in substitution reactions.
  • Temperature : 60–80°C for cross-coupling reactions to balance yield and side reactions.
  • Catalyst Loading : 2–5 mol% Pd for efficient coupling .

Basic: How is NMR spectroscopy employed to confirm the structure and purity of this compound?

Answer:
¹H and ¹³C NMR are critical for structural confirmation:

  • ¹H-NMR :
    • Methoxy (-OCH₃) protons resonate at δ 3.8–3.9 ppm as a singlet.
    • Bromoethyl (-CH₂Br) protons split into a quartet (δ 3.4–3.6 ppm for CH₂Br; δ 1.8–2.0 ppm for CH₃) due to coupling with adjacent protons .
  • ¹³C-NMR :
    • Methoxy carbon appears at δ 55–56 ppm.
    • Bromoethyl carbons show signals at δ 30–35 ppm (CH₂Br) and δ 40–45 ppm (CH₃) .
      Purity Assessment :
  • GC/MS : Used alongside NMR to detect impurities (e.g., residual solvents or unreacted precursors).
  • HPLC : For quantifying purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .

Advanced: What strategies mitigate low yields in bromoethyl group introduction during methoxynaphthalene functionalization?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Solutions include:

  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers before bromoethylation .
  • Radical-Mediated Pathways : Use photoredox catalysis (e.g., Ru(bpy)₃²⁺) to generate bromoethyl radicals, enabling selective C–H functionalization under mild conditions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 2 hours) and improve yields by 15–20% through controlled dielectric heating .

Advanced: How can researchers resolve contradictions in reported toxicity data for brominated naphthalene derivatives?

Answer:
Contradictions often stem from varying experimental models or exposure routes. A systematic approach includes:

  • Critical Literature Review : Apply ATSDR’s inclusion criteria (Table B-1) to filter studies by species (human/mammalian), exposure route (oral/inhalation), and health outcomes (hepatic/renal effects) .
  • Mechanistic Validation : Compare metabolic pathways (e.g., CYP450-mediated oxidation) across species using in vitro microsomal assays .
  • Dose-Response Analysis : Reanalyze conflicting data using benchmark dose (BMD) modeling to identify thresholds for adverse effects .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states (e.g., SN2 mechanisms) to predict activation energies and regioselectivity. For example, calculate LUMO maps to identify electrophilic hotspots .
  • QSAR Models : Train models using datasets of brominated aromatics to correlate substituent effects (e.g., methoxy vs. methyl groups) with reaction rates .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps due to volatile brominated byproducts .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .
  • Waste Disposal : Collect halogenated waste in amber glass containers for incineration at EPA-approved facilities .

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